Conformational Rigidity: Zero Rotatable Bonds vs. Flexible Lactone Analogs
The target compound's molecular architecture is characterized by zero rotatable bonds, a key differentiator from more flexible lactones that are sometimes considered as alternatives [1]. This property enforces a single, rigid three-dimensional conformation, which is critical for applications requiring a defined geometry, such as in the synthesis of complex polycyclic frameworks or as a probe in crystallography [1][2]. This is a stark contrast to simpler monocyclic lactones like γ-butyrolactone, which have flexible rings and multiple rotatable bonds, leading to a conformational ensemble.
| Evidence Dimension | Number of Rotatable Chemical Bonds |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | Gamma-butyrolactone (common solvent/reagent, CAS 96-48-0): 0 rotatable bonds in the ring, but overall molecular flexibility is higher due to substituents; many acyclic analogs have >2 rotatable bonds. |
| Quantified Difference | Absolute rigidity vs. significant conformational freedom in many analogs |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem). |
Why This Matters
Rigidity is a desirable trait for chemists designing stereospecific syntheses or seeking to control molecular geometry, making this compound a superior choice over flexible analogs for these specific applications.
- [1] PubChem. Computed Properties for CID 3076046. Rotatable Bond Count. Accessed April 22, 2026. View Source
- [2] Kawamura N, Casida JE. Novel synthesis of convulsants with a unique ring system: dihydro-1,4-ethano-1H,3H-thieno[3,4-c]thiophene-3,6(4H)-dione. Chem Res Toxicol. 1990 Sep-Oct;3(5):453-7. doi: 10.1021/tx00017a011. View Source
